molecular formula C8H14O B3055607 Oct-1-en-4-one CAS No. 65807-62-7

Oct-1-en-4-one

Cat. No.: B3055607
CAS No.: 65807-62-7
M. Wt: 126.2 g/mol
InChI Key: VMRLOKZWSLHCCZ-UHFFFAOYSA-N
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Description

Oct-1-en-4-one is an organic compound with the molecular formula C8H14O. It is a ketone with an unsaturated carbon chain, characterized by the presence of a double bond between the first and second carbon atoms and a carbonyl group on the fourth carbon atom. This compound is known for its distinct odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-1-en-4-one can be synthesized through several methods. One common approach involves the oxidation of oct-1-en-4-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method includes the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the catalytic dehydrogenation of octan-4-ol using metal catalysts like copper or palladium. This process is carried out under controlled temperatures and pressures to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to oct-1-en-4-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Octanoic acid

    Reduction: Oct-1-en-4-ol

    Substitution: Various substituted ketones depending on the nucleophile used

Scientific Research Applications

Oct-1-en-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of Oct-1-en-4-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the carbon chain can participate in various chemical reactions, further affecting its biological activity. The exact pathways and targets are still under investigation, but it is known to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Oct-1-en-3-one: Another ketone with a similar structure but with the carbonyl group on the third carbon atom.

    Oct-1-en-2-one: A ketone with the carbonyl group on the second carbon atom.

    1-Octen-3-ol: An alcohol with a similar carbon chain but with a hydroxyl group instead of a carbonyl group.

Uniqueness: Oct-1-en-4-one is unique due to its specific position of the carbonyl group, which influences its reactivity and applications. The presence of the double bond and the carbonyl group in specific positions allows for unique chemical reactions and interactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

oct-1-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLOKZWSLHCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408807
Record name 1-Octen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65807-62-7
Record name 1-Octen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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